![molecular formula C24H22ClN3O2 B243710 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide is a chemical compound commonly known as BPCB. This compound has been widely used in scientific research for its potential therapeutic properties. BPCB is a benzamide derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of BPCB is not fully understood. However, it is believed that BPCB exerts its effects by inhibiting certain enzymes and signaling pathways. BPCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. BPCB has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and physiological effects:
BPCB has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). BPCB has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPCB has been shown to reduce the levels of reactive oxygen species (ROS) and oxidative stress, which are involved in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPCB in lab experiments is its potential therapeutic properties. BPCB has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects, making it a potential candidate for the development of new drugs. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using BPCB in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BPCB. One direction is the development of new drugs based on the structure of BPCB. Another direction is the investigation of the potential use of BPCB in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPCB and its effects on various diseases. Finally, the development of new methods for synthesizing BPCB may also be a future direction for research.
Conclusion:
BPCB is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects, and has been investigated for its potential use in the treatment of neurodegenerative diseases and viral infections. Although the exact mechanism of action of BPCB is not fully understood, it is believed to inhibit certain enzymes and signaling pathways. Further research is needed to fully understand the potential of BPCB in the development of new drugs and the treatment of various diseases.
Synthesemethoden
BPCB can be synthesized using various methods. One of the most common methods involves the reaction of 4-benzoylpiperazine with 3-chlorobenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. Other methods involve the use of different reagents and conditions.
Wissenschaftliche Forschungsanwendungen
BPCB has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. BPCB has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, BPCB has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections.
Eigenschaften
Molekularformel |
C24H22ClN3O2 |
---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide |
InChI |
InChI=1S/C24H22ClN3O2/c25-20-8-4-7-19(17-20)23(29)26-21-9-11-22(12-10-21)27-13-15-28(16-14-27)24(30)18-5-2-1-3-6-18/h1-12,17H,13-16H2,(H,26,29) |
InChI-Schlüssel |
LGHBVTGTMJGXNX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.